molecular formula C5H12ClFN2 B1142192 2-(Fluoromethyl)piperazine dihydrochloride CAS No. 116163-30-5

2-(Fluoromethyl)piperazine dihydrochloride

Cat. No.: B1142192
CAS No.: 116163-30-5
M. Wt: 154.61 g/mol
InChI Key: LYQRQOUJEWZZIY-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2FN2 and a molecular weight of 191.08 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in pharmaceutical research and development due to its unique chemical properties.

Scientific Research Applications

2-(Fluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2-(Fluoromethyl)piperazine dihydrochloride” is not provided, piperazine, a related compound, is known to act as a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Preparation Methods

The synthesis of 2-(Fluoromethyl)piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the reaction of bis(dichloroethyl)amine with aniline in a high-boiling solvent . Industrial production methods often involve the use of advanced synthetic techniques to ensure high purity and yield.

Chemical Reactions Analysis

2-(Fluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(Fluoromethyl)piperazine dihydrochloride is unique due to its fluorine atom, which imparts distinct chemical properties. Similar compounds include:

    Piperazine: A basic nitrogen heterocycle used in various pharmaceuticals.

    2-Fluoromethylbenzothiazole: Another fluorinated compound with different applications.

    2-Fluoromethyl-acrylic acid ethyl ester: Used in organic synthesis.

These compounds share some similarities but differ in their specific applications and chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Fluoromethyl)piperazine dihydrochloride involves the reaction of piperazine with formaldehyde and hydrochloric acid, followed by reaction with hydrogen fluoride to introduce the fluoromethyl group. The resulting intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperazine", "Formaldehyde", "Hydrochloric acid", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Piperazine is reacted with formaldehyde and hydrochloric acid to form 1-(Piperazin-1-yl)methanamine hydrochloride.", "Step 2: 1-(Piperazin-1-yl)methanamine hydrochloride is reacted with hydrogen fluoride to introduce the fluoromethyl group, forming 2-(Fluoromethyl)piperazine hydrochloride.", "Step 3: 2-(Fluoromethyl)piperazine hydrochloride is reacted with hydrochloric acid to form the dihydrochloride salt, 2-(Fluoromethyl)piperazine dihydrochloride." ] }

CAS No.

116163-30-5

Molecular Formula

C5H12ClFN2

Molecular Weight

154.61 g/mol

IUPAC Name

2-(fluoromethyl)piperazine;hydrochloride

InChI

InChI=1S/C5H11FN2.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2;1H

InChI Key

LYQRQOUJEWZZIY-UHFFFAOYSA-N

SMILES

C1CNC(CN1)CF.Cl.Cl

Canonical SMILES

C1CNC(CN1)CF.Cl

Synonyms

2-(FLUOROMETHYL)PIPERAZINE DIHYDROCHLORIDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of a solution of 23.85 g (0.08 mole) of 1,4-dibenzyl-2-fluoromethyl piperazine [prepared as described in step (c) above] in 500 ml of methanol and 33 ml of concentrated aqueous, hydrochloric acid was stirred vigorously at room temperature for 1 hour in an atmosphere of hydrogen and in the presence of 1.0 g of 20% w/w palladium-on-carbon. At the end of this time, the catalyst was removed by filtration and washed with water. The filtrate and washings were concentrated by evaporation under reduced pressure, and the residue was dissolved in 200 ml of water. The resulting aqueous solution was washed vigorously with ethyl acetate and separated. The aqueous layer was concentrated by evaporation under reduced pressure, and the residue was washed with ethanol to afford 13.76 g of 2-fluoromethylpiperazine dihydrochloride as a colorless powder, melting at 205°-218° C.
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500 mL
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2-fluoromethylpiperazine dihydrochloride

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